2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid
Overview
Description
WAY 181187 oxalate is a high affinity and selective agonist for the 5-hydroxytryptamine 6 receptor. This compound is known for its ability to increase the firing rate of 5-hydroxytryptamine neurons and modify sleep and wakefulness profiles following direct injections into the dorsal raphe nucleus .
Mechanism of Action
Target of Action
WAY-181187 oxalate is a potent and selective full agonist of the 5-HT6 receptor . The 5-HT6 receptor is one of the serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes and is primarily found in the central nervous system .
Mode of Action
WAY-181187 oxalate interacts with the 5-HT6 receptor, binding to it with a high affinity . This interaction triggers the activation of the receptor, leading to the initiation of various intracellular signal transduction pathways .
Biochemical Pathways
Upon activation by WAY-181187 oxalate, the 5-HT6 receptor mediates several signal pathways, including cyclic adenosine monophosphate (cAMP), Fyn, and extracellular signal-regulated kinase 1/2 (ERK1/2) kinase . These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
It is mentioned that the compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
WAY-181187 oxalate’s activation of the 5-HT6 receptor leads to a significant increase in extracellular gamma-aminobutyric acid (GABA) concentrations in various brain regions, including the frontal cortex, hippocampus, striatum, and amygdala . Additionally, WAY-181187 oxalate can cause modest yet significant decreases in cortical dopamine and 5-HT levels .
Biochemical Analysis
Biochemical Properties
WAY-181187 oxalate plays a crucial role in biochemical reactions by interacting with the serotonin 6 receptor. This interaction leads to the modulation of several neurotransmitters, including gamma-aminobutyric acid, dopamine, and serotonin . The compound increases extracellular levels of gamma-aminobutyric acid in the frontal cortex, hippocampus, striatum, and amygdala without affecting concentrations in the nucleus accumbens or thalamus . Additionally, WAY-181187 oxalate has modest effects on norepinephrine, serotonin, dopamine, and glutamate levels in these areas .
Cellular Effects
WAY-181187 oxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound significantly increases extracellular gamma-aminobutyric acid concentrations in the frontal cortex, hippocampus, striatum, and amygdala . It also decreases cortical dopamine and serotonin levels . These changes in neurotransmitter levels can affect cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of WAY-181187 oxalate involves its binding to the serotonin 6 receptor, which leads to the activation of downstream signaling pathways. This activation results in increased levels of cyclic adenosine monophosphate, Fyn kinase, and extracellular signal-regulated kinases 1 and 2 . These signaling molecules play essential roles in various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. WAY-181187 oxalate’s interaction with the serotonin 6 receptor also modulates gamma-aminobutyric acidergic neurotransmission in the hippocampus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY-181187 oxalate have been observed to change over time. Acute administration of the compound significantly increases extracellular gamma-aminobutyric acid concentrations without altering glutamate or norepinephrine levels . Chronic administration of WAY-181187 oxalate does not lead to neurochemical tolerance, indicating that its effects on gamma-aminobutyric acid levels are sustained over time . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of WAY-181187 oxalate vary with different dosages in animal models. Acute administration of the compound at doses ranging from 3 to 30 milligrams per kilogram significantly increases extracellular gamma-aminobutyric acid concentrations . Higher doses of WAY-181187 oxalate (30 milligrams per kilogram) produce modest yet significant decreases in cortical dopamine and serotonin levels . In rodent models of obsessive-compulsive disorder, acute administration of WAY-181187 oxalate decreases adjunctive drinking behavior in a dose-dependent manner . The compound has also been shown to impair cognition and memory at higher doses .
Metabolic Pathways
WAY-181187 oxalate is involved in several metabolic pathways, primarily through its interaction with the serotonin 6 receptor. The compound mediates serotonin 6 receptor-dependent signal pathways, such as cyclic adenosine monophosphate, Fyn kinase, and extracellular signal-regulated kinases 1 and 2 . These pathways play crucial roles in neurotransmitter release, gene expression, and synaptic plasticity. WAY-181187 oxalate’s effects on metabolic flux and metabolite levels have not been extensively studied, but its interaction with the serotonin 6 receptor suggests that it may influence various metabolic processes .
Transport and Distribution
WAY-181187 oxalate is transported and distributed within cells and tissues primarily through its interaction with the serotonin 6 receptor. The compound’s high affinity and selectivity for the serotonin 6 receptor allow it to modulate neurotransmitter levels in specific brain regions, including the frontal cortex, hippocampus, striatum, and amygdala . WAY-181187 oxalate’s transport and distribution within cells and tissues have not been extensively studied, but its effects on neurotransmitter levels suggest that it may interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of WAY-181187 oxalate is primarily determined by its interaction with the serotonin 6 receptor. This receptor is predominantly located in the central nervous system, particularly in the frontal cortex, hippocampus, striatum, and amygdala . WAY-181187 oxalate’s binding to the serotonin 6 receptor leads to the activation of downstream signaling pathways, which can influence its activity and function within specific subcellular compartments . The compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY 181187 oxalate involves the reaction of 1-(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl-1H-indole-3-ethanamine with oxalic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and the application of heat to facilitate the reaction .
Industrial Production Methods: Industrial production methods for WAY 181187 oxalate are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial production, involving similar reaction conditions and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: WAY 181187 oxalate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and chloro groups. These reactions can be facilitated by various reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving WAY 181187 oxalate include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide .
Major Products Formed: The major products formed from the reactions of WAY 181187 oxalate depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups .
Scientific Research Applications
WAY 181187 oxalate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the 5-hydroxytryptamine 6 receptor and its role in various physiological processes. In medicine, it has been investigated for its potential therapeutic effects in conditions such as depression, anxiety, and obsessive-compulsive disorder .
Comparison with Similar Compounds
Similar Compounds:
- WAY 208466
- WAY 181187 hydrochloride
Uniqueness: WAY 181187 oxalate is unique due to its high affinity and selectivity for the 5-hydroxytryptamine 6 receptor, displaying 60-fold selectivity over other 5-hydroxytryptamine and monoamine receptors. This selectivity makes it a valuable tool for studying the specific functions of the 5-hydroxytryptamine 6 receptor without significant off-target effects .
Properties
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2.C2H2O4/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;3-1(4)2(5)6/h1-4,7-9H,5-6,17H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFVDFYVWBASDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883548-85-3 | |
Record name | WAY-181187 oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883548853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-181187 OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE19P5RM5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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